molecular formula C22H23N3O3 B11381841 3-(2-hydroxy-5-methylphenyl)-5-(2-methoxyethyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

3-(2-hydroxy-5-methylphenyl)-5-(2-methoxyethyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11381841
M. Wt: 377.4 g/mol
InChI Key: ZJQWEISDWAMTOT-UHFFFAOYSA-N
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Description

3-(2-hydroxy-5-methylphenyl)-5-(2-methoxyethyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxy-5-methylphenyl)-5-(2-methoxyethyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted aniline and undergo a series of reactions including nitration, reduction, and cyclization to form the pyrazole ring. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions and purification methods is crucial to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(2-hydroxy-5-methylphenyl)-5-(2-methoxyethyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can undergo various chemical reactions including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of a nitro group would yield an amine.

Scientific Research Applications

3-(2-hydroxy-5-methylphenyl)-5-(2-methoxyethyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-hydroxy-5-methylphenyl)-5-(2-methoxyethyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
  • 3-(2-hydroxy-5-methylphenyl)-5-(2-ethoxyethyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Uniqueness

The uniqueness of 3-(2-hydroxy-5-methylphenyl)-5-(2-methoxyethyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one lies in its specific combination of functional groups and the resulting chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

3-(2-hydroxy-5-methylphenyl)-5-(2-methoxyethyl)-4-(4-methylphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C22H23N3O3/c1-13-4-7-15(8-5-13)21-18-19(16-12-14(2)6-9-17(16)26)23-24-20(18)22(27)25(21)10-11-28-3/h4-9,12,21,26H,10-11H2,1-3H3,(H,23,24)

InChI Key

ZJQWEISDWAMTOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(C(=O)N2CCOC)NN=C3C4=C(C=CC(=C4)C)O

Origin of Product

United States

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